molecular formula C14H15F3N4 B2595363 N,N-diethyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine CAS No. 338418-20-5

N,N-diethyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine

Cat. No.: B2595363
CAS No.: 338418-20-5
M. Wt: 296.297
InChI Key: KBXMQGWYLAULEO-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine is a chemical compound with a complex structure that includes pyridine and pyrimidine rings, as well as a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-6-(trifluoromethyl)pyrimidine with N,N-diethyl-2-aminopyridine under specific conditions such as the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N,N-diethyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-2-(2-pyridinyl)-4-pyrimidinamine: Lacks the trifluoromethyl group.

    N,N-diethyl-2-(2-pyridinyl)-6-methyl-4-pyrimidinamine: Contains a methyl group instead of a trifluoromethyl group.

Uniqueness

N,N-diethyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in drug design and other applications where these properties are advantageous.

Properties

IUPAC Name

N,N-diethyl-2-pyridin-2-yl-6-(trifluoromethyl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4/c1-3-21(4-2)12-9-11(14(15,16)17)19-13(20-12)10-7-5-6-8-18-10/h5-9H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXMQGWYLAULEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)C(F)(F)F)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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